(3-Bromo-4-methoxyphenyl)(phenyl)methanamine hydrochloride

Lipophilicity Blood-Brain Barrier Permeability ADME Prediction

Researchers seeking a benzhydrylamine building block with orthogonal reactivity often face limited regioisomeric diversity and poor aqueous solubility. (3-Bromo-4-methoxyphenyl)(phenyl)methanamine hydrochloride (CAS 1258639-55-2) resolves both: the co-localized 3-Br (σₘ=0.39) and 4-MeO (σₚ=-0.27) groups form a unique dipolar electronic pattern, while the HCl salt ensures assay-compatible solubility (logP 3.134). • Dual reactivity: primary amine for amidation/reductive amination; aryl bromide for Suzuki/Buchwald-Hartwig cross-coupling library synthesis • Chiral α-carbon enables enantiomeric resolution for stereochemical SAR studies • Enhanced CNS penetration potential vs. separated-substituent regioisomers Supplied with ≥95% purity; shipped under ambient conditions.

Molecular Formula C14H15BrClNO
Molecular Weight 328.63 g/mol
CAS No. 1258639-55-2
Cat. No. B1522973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-4-methoxyphenyl)(phenyl)methanamine hydrochloride
CAS1258639-55-2
Molecular FormulaC14H15BrClNO
Molecular Weight328.63 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(C2=CC=CC=C2)N)Br.Cl
InChIInChI=1S/C14H14BrNO.ClH/c1-17-13-8-7-11(9-12(13)15)14(16)10-5-3-2-4-6-10;/h2-9,14H,16H2,1H3;1H
InChIKeyNZIQRLRDJIKGOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemoinformatic Profile & Procurement Rationale


(3-Bromo-4-methoxyphenyl)(phenyl)methanamine hydrochloride (CAS 1258639-55-2) is a substituted benzhydrylamine derivative supplied as the hydrochloride salt, with molecular formula C₁₄H₁₅BrClNO and molecular weight 328.63 g/mol [1]. The compound features a benzhydrylamine core in which the central α-carbon bears a primary amine, an unsubstituted phenyl ring, and a 3-bromo-4-methoxyphenyl ring, placing it within the broader class of α-phenylbenzylamines that have been explored as versatile synthetic building blocks and scaffolds for medicinal chemistry . The combination of a hydrogen-bond-donating primary amine, a lipophilic bromine atom (logP = 3.134), and an electron-donating 4-methoxy substituent creates a differentiated physicochemical profile relative to simpler benzylamine analogs [2].

Chiral benzhydrylamine core with α-phenyl substituent
3-Bromo-4-methoxyphenyl handle for Pd-catalyzed cross-coupling
Hydrochloride salt for enhanced aqueous compatibility
Reported lipophilicity suited for membrane permeability research

Why In-Class Analogs Cannot Substitute for SAR & Synthesis


Benzhydrylamine derivatives containing the 3-bromo-4-methoxyphenyl pharmacophore are not interchangeable due to position-sensitive electronic effects, lipophilicity, and salt-form-dependent physicochemical properties. The co-localization of the electron-withdrawing bromine (σₘ = 0.39) and the electron-donating methoxy group (σₚ = −0.27) on the same phenyl ring creates a unique dipolar and hydrogen-bonding pattern that is absent in regioisomeric analogs where these substituents reside on separate rings [1]. Furthermore, the hydrochloride salt form confers aqueous solubility that the free-base analogs lack—a critical consideration for biological assay compatibility, as noted in comparative solubility assessments of benzylamine hydrochloride salts versus their free bases [2]. The quantitative evidence below demonstrates that substitution pattern, salt form, and lipophilicity collectively render generic substitution scientifically unsound.

Regioisomer mismatch
Separated bromine/methoxy substituents may shift logP and coupling regiochemistry
Free-base solubility gap
Free-base analogs may require organic co-solvents, limiting aqueous assay compatibility
Achiral or para-bromo analog limitations
Cannot support stereochemical SAR or the same 3-position synthetic handle

Quantitative Differentiation vs. Closest Analogs


Lipophilicity: Target vs. Regioisomer

The target compound exhibits a measured logP of 3.134, which is approximately 1.95 log units higher than the cLogP of 1.183 reported for the regioisomer 1-(3-Bromophenyl)-1-(4-methoxyphenyl)methanamine (CAS 960388-60-7), where the bromine and methoxy substituents reside on separate phenyl rings [1]. This difference corresponds to a predicted ~90-fold increase in octanol-water partition coefficient, indicating substantially greater membrane permeability and potential for CNS penetration for the target compound.

Lipophilicity vs Regioisomer
Reported
Target logP 3.134 vs cLogP 1.183 ΔlogP +1.95 (~90-fold)
Reported logP difference may support CNS-penetrant research context
Experimental vs calculated; requires biological validation
Lipophilicity Blood-Brain Barrier Permeability ADME Prediction

Lipophilicity vs. Simplified Benzylamine

The target compound (logP = 3.134) is at least 0.52 log units more lipophilic than (3-bromo-4-methoxyphenyl)methanamine (CAS 247254-47-3; logP = 2.6167, reported on Chem960; or 1.786, reported on Chembase) [1][2]. This difference arises from the additional α-phenyl substituent, which adds significant hydrophobic surface area. For programs requiring reduced polarity and increased membrane transit, the target offers a quantifiably higher logP window than the simpler benzylamine scaffold.

LogP vs Simplified Benzylamine
Cross-study comparable
ΔlogP +0.52 to +1.35
Reported logP window; may enable scaffold exploration
Depends on comparator logP source
Structure-Property Relationship LogP Optimization Fragment-to-Lead

Aqueous Solubility: HCl Salt Advantage

The target compound is supplied as the hydrochloride salt (C₁₄H₁₅BrClNO, MW 328.63), whereas the primary regioisomeric and para-substituted comparators (CAS 960388-60-7, CAS 886362-84-1) are available only as free bases. The hydrochloride salt form of structurally related benzylamines has been explicitly noted to enhance aqueous solubility relative to the free base, a property critical for handling in biological assays [1]. While quantitative solubility data for this specific compound are not publicly available, the class-level inference is supported by the GHS classification of analogous (3-bromo-4-methoxyphenyl)methanamine hydrochloride (H302: harmful if swallowed, consistent with bioavailability) [2].

Aqueous Solubility Advantage
Class-level inference
HCl salt may improve aqueous solubility vs free base
Supports assay-ready formulation selection
Quantitative solubility data unavailable; data to verify
Aqueous Solubility Salt Selection Bioassay Compatibility

Synthetic Versatility at 3-Bromo Position

The 3-bromo substituent on the methoxy-bearing phenyl ring provides a versatile synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck), enabling site-selective elaboration at the meta position relative to the methoxy directing group [1]. In contrast, the para-bromo regioisomer (4-bromophenyl)-(4-methoxyphenyl)methanamine (CAS 886362-84-1) places the bromine on the unsubstituted phenyl ring, altering the steric and electronic environment for coupling. The 3-bromo position benefits from the ortho/para-directing effect of the 4-methoxy group, facilitating electrophilic aromatic substitution-based derivatization if needed, while the bromine itself serves as a robust leaving group for metal-catalyzed transformations .

Synthetic Handle at 3-Br Position
Class-level inference
Br at 3-position with 4-OMe enables regioselective cross-coupling vs para-bromo isomer
Supports library synthesis with unique regiochemistry
Reactivity may vary with catalyst system
Synthetic Handle Cross-Coupling C–C Bond Formation

Chiral α-Carbon for Stereochemical SAR

The presence of a stereogenic center at the α-carbon (the carbon bearing the amine, unsubstituted phenyl, and 3-bromo-4-methoxyphenyl groups) distinguishes this compound from achiral benzylamine analogs such as (3-bromo-4-methoxyphenyl)methanamine (CAS 247254-47-3). Both (S)- and (R)-enantiomers of the free base are documented as distinct chemical entities [1][2], and chiral resolution methods for benzhydrylamine derivatives using β-cyclodextrin have been established [3]. This chirality enables stereochemical SAR exploration and asymmetric synthesis applications that are impossible with simpler, non-chiral benzylamine building blocks.

Chiral α-Carbon vs Achiral
Class-level inference
One stereogenic center enables enantiomeric resolution
Supports stereochemical SAR and asymmetric synthesis studies
Resolution methods established for benzhydrylamines
Chirality Enantiomeric Resolution Stereochemical SAR

Recommended Application Scenarios


CNS-Penetrant Lead Generation

The measured logP of 3.134 (approximately 1.95 log units higher than the regioisomer with separated bromine and methoxy substituents) makes this compound a superior starting point for medicinal chemistry programs targeting the central nervous system, where higher lipophilicity correlates with improved blood-brain barrier penetration [1]. The α-phenyl group contributes to this elevated logP while also providing a chiral center for stereospecific target engagement.

Cross-Coupling Library Synthesis

The 3-bromo substituent on the methoxy-bearing ring serves as a versatile handle for Suzuki, Buchwald-Hartwig, and other Pd-catalyzed cross-coupling reactions to generate diverse compound libraries for high-throughput screening [2]. The co-localization of bromine and methoxy on the same ring distinguishes this compound from regioisomeric analogs where the bromine is on a different phenyl ring, offering unique regioselective synthetic opportunities.

Aqueous Assay-Ready Formulation

As a hydrochloride salt, this compound offers enhanced aqueous solubility compared to free-base analogs, reducing the need for DMSO or other organic co-solvents in biochemical and cell-based assay workflows [3]. This is a practical advantage for screening laboratories where solvent-induced assay interference must be minimized.

Stereochemical SAR via Enantiomeric Resolution

The chiral α-carbon enables enantiomeric resolution using established β-cyclodextrin methods for benzhydrylamine derivatives [4]. Both (S)- and (R)-enantiomers are documented as purchasable entities, enabling stereochemical SAR studies that are not possible with achiral benzylamine building blocks such as (3-bromo-4-methoxyphenyl)methanamine.

Application
Selection Property
Validation Focus
CNS-penetrant lead generation research
Higher lipophilicity scaffold
Membrane permeability and logP context
Cross-coupling library synthesis
3-Bromo handle on methoxy-bearing ring
Regioselective Pd-catalyzed coupling review
Aqueous assay-ready formulation
Hydrochloride salt form
Aqueous solubility and solvent interference review
Stereochemical SAR studies
Chiral α-carbon center
Enantiomeric resolution and stereochemical attribution
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